

"Dibromochloroacetic acid occurrence in chlorinated drinking water"

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Compound of Interest

Compound Name: *Dibromochloroacetic acid*

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An In-depth Technical Guide on the Occurrence of **Dibromochloroacetic Acid** in Chlorinated Drinking Water

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the occurrence, formation, and analytical methodologies for **dibromochloroacetic acid** (DBCA) in chlorinated drinking water. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this significant disinfection byproduct.

Introduction

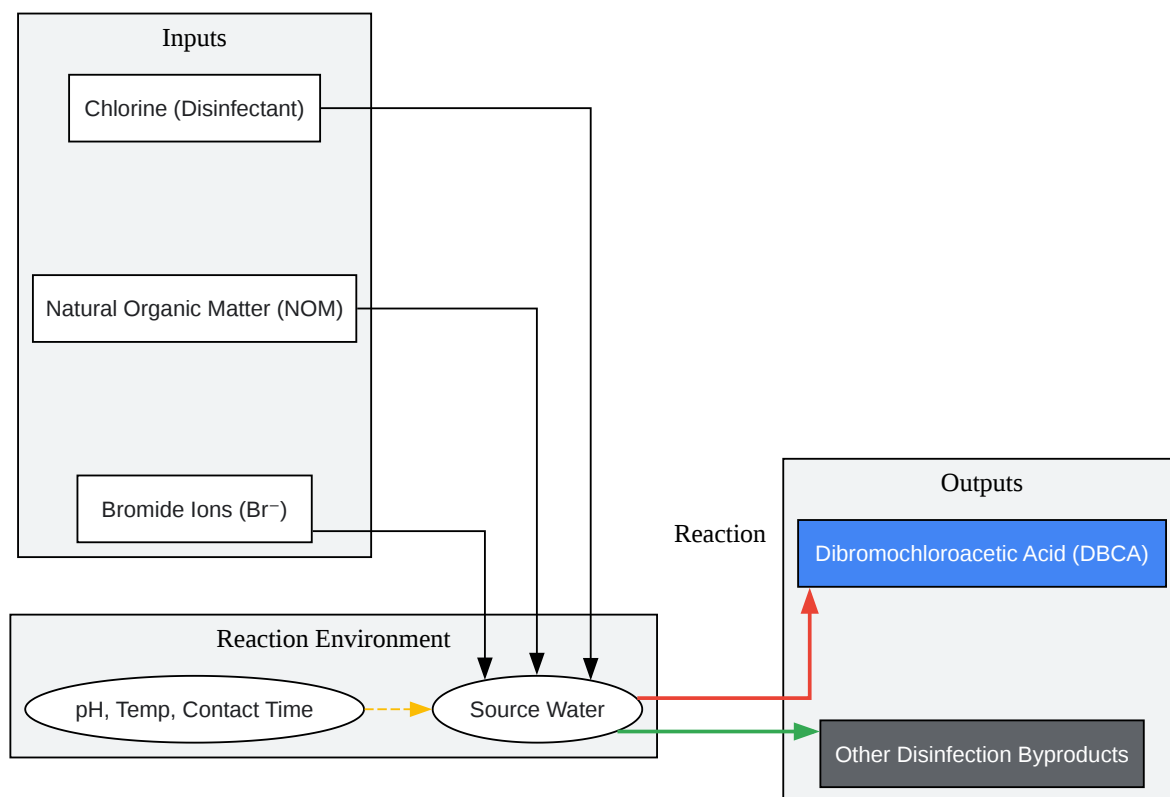
Dibromochloroacetic acid ($C_2HBr_2ClO_2$) is a member of the haloacetic acids (HAAs) group of organic compounds.[1] These substances are not naturally occurring but are formed as byproducts during the disinfection of drinking water with chlorine-based chemicals.[2] The process of chlorination, while essential for inactivating pathogenic microorganisms, can lead to the formation of various disinfection byproducts (DBPs), with trihalomethanes (THMs) and haloacetic acids being the two most prevalent groups.[2][3] DBCA is of particular interest due to its potential health implications and its frequent detection in treated water supplies.[4][5][6] This guide will delve into the factors governing its formation, reported concentration levels in drinking water, and the detailed experimental protocols used for its quantification.

Formation of Dibromochloroacetic Acid

The formation of **dibromochloroacetic acid** is a complex process resulting from the reaction of chlorine with natural organic matter (NOM) present in source waters.^[2] When bromide ions are also present, they are oxidized by chlorine to form hypobromous acid, which then participates in the reaction alongside chlorine, leading to the formation of brominated and mixed bromo-chloro haloacetic acids like DBCA.^{[1][2]}

Several key factors influence the formation and concentration of DBCA in drinking water:

- **Disinfectant Type, Dose, and Contact Time:** The type of disinfectant, its concentration, and the duration it is in contact with the water significantly affect DBP formation.^[2]
- **Natural Organic Matter (NOM):** The concentration and characteristics of NOM, such as humic and fulvic acids, serve as the organic precursors for DBCA formation.^[2]
- **Bromide Ion Concentration:** The presence and concentration of bromide ions in the source water are critical for the formation of brominated HAAs.^{[3][7]} Higher bromide levels can lead to a shift towards more brominated DBP species.^[8]
- **pH and Temperature:** The pH and temperature of the water during disinfection can influence the reaction rates and the types of DBPs formed.^{[1][9]}
- **Alternative Disinfection Methods:** The use of alternative disinfectants like chloramine (the combination of chlorine and ammonia) can alter the profile of DBP formation. While it may reduce the formation of some regulated DBPs, it can potentially increase the formation of certain brominated species when bromide is present.^[1]



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Formation Pathway of **Dibromochloroacetic Acid**.

Occurrence and Concentration in Drinking Water

Dibromochloroacetic acid has been detected in various chlorinated drinking water supplies, with its concentration varying based on the source water quality and treatment processes. The following tables summarize quantitative data from different studies and locations.

Table 1: Concentration of **Dibromochloroacetic Acid** in Various Water Sources and Treatment Stages

Water Source/Type	Location	Mean Concentration (µg/L)	Range of Concentration (µg/L)	Reference
Groundwater Distribution Systems	USA	0.82 - 0.91	< 1.0 - 12.85	[2] [7]
Surface Water Distribution Systems	USA	1.09 - 0.96	< 1.0 - 11.77	[2] [7]
Post-treatment Surface Water	USA	6.95	Not Detected - 29.6	[2]
Post-treatment Groundwater	USA	3.0	Not Detected - 7	[2]
Finished Drinking Water	Houston, TX	2.60	-	[10]
Finished Drinking Water	Southern California	5.37	-	[10]
Finished Drinking Water	Corpus Christi, TX	3.52	-	[10]
Drinking Water	Guadalupe-Blanco River Authority, TX (2021)	4.3	3.3 - 5.2	[11]
Tap Water (Post-chlorination)	Barcelona, Spain	3.7	2.1 - 5.7	[2]
Waterworks	Finland	-	1.3 - 27	[2]

Table 2: **Dibromochloroacetic Acid** Concentration at Different Water Treatment Plant Stages in Barcelona, Spain

Treatment Stage	Mean Concentration (µg/L)	Range of Concentration (µg/L)
Pre-chlorinated Water	5.6	3.1 - 10
Sand-filtered Water	6.7	5.0 - 8.4
Ozonated Water	7.7	5.2 - 10
Granulated Activated Carbon-filtered	0.6	Not Detected - 3.1
Post-chlorinated Water	3.7	2.1 - 5.7

[\[2\]](#)

Experimental Protocols for Analysis

The detection and quantification of **dibromochloroacetic acid** in drinking water are typically performed using gas chromatography coupled with an electron capture detector (GC-ECD), as outlined in several U.S. Environmental Protection Agency (EPA) methods.[\[7\]](#)[\[10\]](#)

Key Analytical Methods

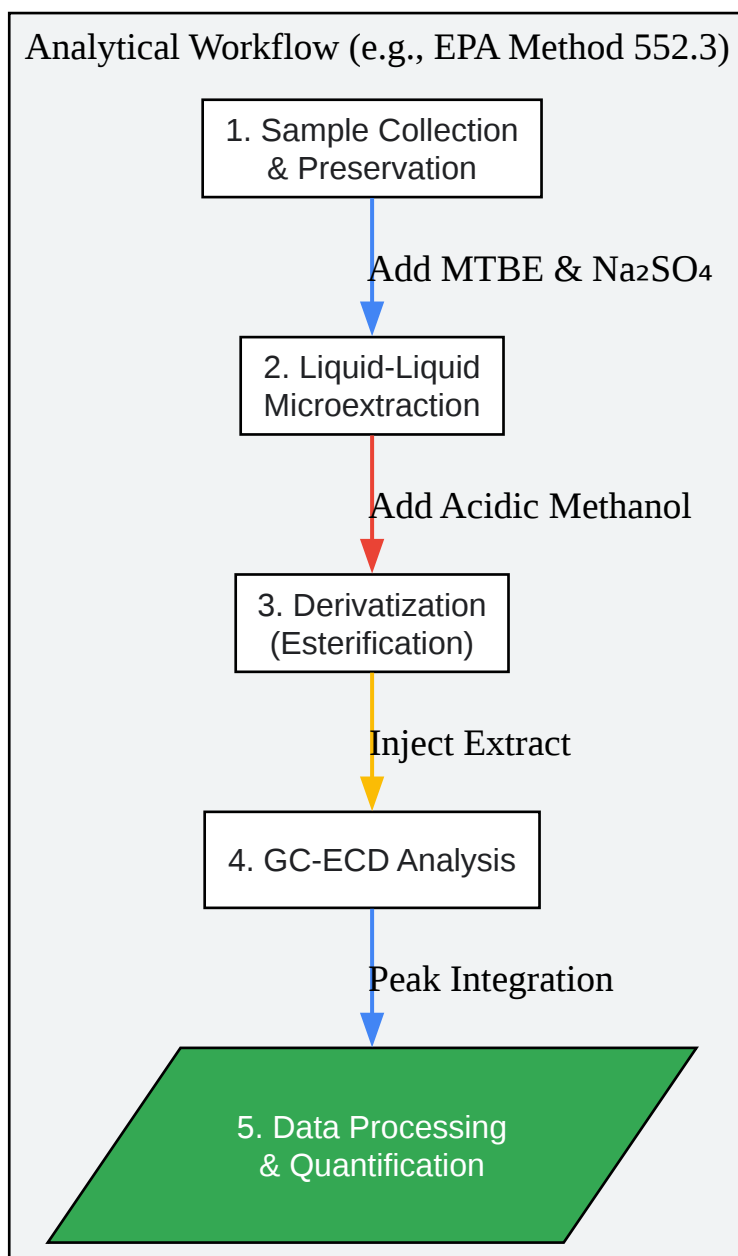
- EPA Method 552.2: Involves a liquid-liquid extraction procedure, followed by the conversion of the acids to their methyl esters for analysis by GC-ECD. The method detection limit for dibromoacetic acid is 0.066 µg/L.[\[7\]](#)
- EPA Method 552.3: A revised method using liquid-liquid microextraction, derivatization, and GC-ECD. It offers a lower detection limit of 0.035 µg/L for **dibromochloroacetic acid**.[\[10\]](#)
- Standard Method 6251B: Employs a micro liquid-liquid extraction procedure with GC-ECD, with a detection limit of 0.065 µg/L for dibromoacetic acid.[\[7\]](#)
- Advanced Methods: More recent studies have explored the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) which can analyze HAAs directly without the need for derivatization, simplifying the process.[\[12\]](#)[\[13\]](#)

Detailed Protocol: EPA Method 552.3 (Summarized)

This protocol outlines the key steps for the determination of **dibromochloroacetic acid** in drinking water.

- Sample Collection and Preservation:
 - Collect water samples in amber glass bottles.
 - Dechlorinate the sample immediately by adding ammonium chloride.
 - Preserve the sample by acidifying it with a strong acid to a $\text{pH} < 0.5$.
 - Store at 4°C until extraction.
- Extraction:
 - Adjust the pH of a 40 mL water sample to 11.5 with sodium hydroxide.
 - Add 4 mL of methyl tert-butyl ether (MTBE) and 15 g of sodium sulfate.
 - Shake vigorously for a specified time to extract the haloacetic acids into the organic phase.
 - Allow the phases to separate.
- Derivatization (Esterification):
 - Transfer a portion of the MTBE extract to a new vial.
 - Add acidic methanol and heat at 50°C for 2 hours. This converts the haloacetic acids into their more volatile methyl ester forms.
 - After cooling, neutralize the excess acid with a saturated sodium bicarbonate solution.
- Analysis:
 - Inject a small volume of the final MTBE extract containing the methylated HAAs into a gas chromatograph.

- The GC is equipped with a capillary column and an electron capture detector (ECD), which is highly sensitive to halogenated compounds.
- Identify and quantify the DBCA methyl ester by comparing its retention time and peak area to those of a known standard.



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Typical Experimental Workflow for DBCA Analysis.

Health Significance

Dibromochloroacetic acid, along with other HAAs, is monitored in drinking water due to potential health concerns. Toxicological studies in animals have linked exposure to DBAs with various effects, including adverse impacts on the liver.[5][7] The U.S. National Toxicology Program has found evidence of carcinogenicity for dibromoacetic acid in animal studies.[6][8] As a result, regulatory bodies like the U.S. EPA include a group of five haloacetic acids (HAA5), which includes dibromoacetic acid, in their monitoring requirements for public water systems to ensure levels remain below the maximum contaminant level (MCL) of 60 µg/L for the sum of the five.[11][14]

Conclusion

Dibromochloroacetic acid is a significant disinfection byproduct formed during the chlorination of drinking water containing natural organic matter and bromide ions. Its concentration in treated water is highly variable and depends on a multitude of factors related to source water quality and treatment plant operations. Standardized analytical methods, primarily based on gas chromatography, are well-established for its routine monitoring. Given its potential health effects, continued research and monitoring are essential to minimize public exposure to DBCA and other disinfection byproducts while ensuring the microbial safety of drinking water.

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